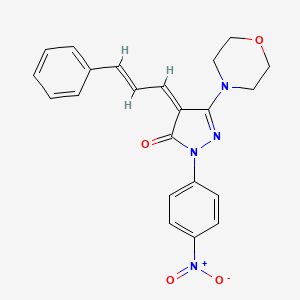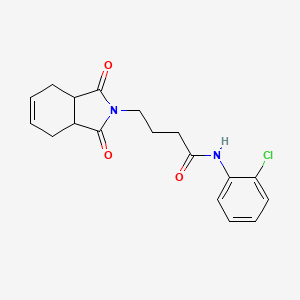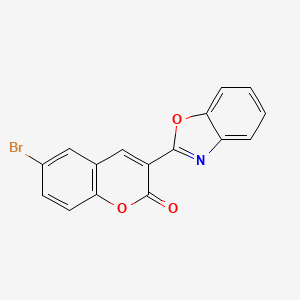![molecular formula C17H16Cl2N2O4 B5370726 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved signaling pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用机制
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one inhibits the Notch signaling pathway by inhibiting the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell fate determination, differentiation, and proliferation. The Notch receptor is cleaved by the γ-secretase complex, which releases the Notch intracellular domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus and activates the transcription of downstream target genes. Inhibition of the γ-secretase complex by this compound prevents the cleavage of the Notch receptor, thereby inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the Notch signaling pathway by this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and promote differentiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly specific for the Notch signaling pathway, which makes it a valuable tool for studying the role of the Notch signaling pathway in various diseases. However, there are also limitations to using this compound in lab experiments. This compound is a reversible inhibitor, which means that its effects are transient and can be reversed by removing the inhibitor. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one in scientific research. One future direction is the development of more potent and specific inhibitors of the Notch signaling pathway. Another future direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways simultaneously. In addition, the use of this compound in animal models of disease can provide valuable insights into the role of the Notch signaling pathway in disease pathogenesis. Finally, the development of new drug delivery systems for this compound can improve its efficacy and reduce its off-target effects.
合成方法
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one can be synthesized using a multistep synthetic route. The synthesis of this compound involves the reaction of 3,4-dichloroaniline with morpholine to form 2-(3,4-dichlorophenyl)morpholine. The 2-(3,4-dichlorophenyl)morpholine is then reacted with 5-methoxypyridine-2-carboxylic acid to form this compound. The final product is then purified using column chromatography.
科学研究应用
2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway is a highly conserved signaling pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch signaling pathway has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. This compound has been shown to inhibit the Notch signaling pathway by inhibiting the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. Inhibition of the Notch signaling pathway by this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and promote differentiation.
属性
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholine-4-carbonyl]-5-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-24-15-8-20-13(7-14(15)22)17(23)21-4-5-25-16(9-21)10-2-3-11(18)12(19)6-10/h2-3,6-8,16H,4-5,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIAODYAQYYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![7-(4-fluorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370655.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5370696.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)
![8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5370703.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)



![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)